IRAK inhibitor 4
CAS No.: 1012104-68-5
Cat. No.: VC0001456
Molecular Formula: C33H35F3N6O3
Molecular Weight: 620.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1012104-68-5 |
---|---|
Molecular Formula | C33H35F3N6O3 |
Molecular Weight | 620.7 g/mol |
IUPAC Name | 1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide |
Standard InChI | InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41) |
Standard InChI Key | QZMAOGLWCNTFCG-UHFFFAOYSA-N |
SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O |
Canonical SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O |
Structural Basis of IRAK4 Inhibition
IRAK4’s kinase domain features a unique ATP-binding pocket with a tyrosine gatekeeper (Tyr262) and distinct front and back regions . Small-molecule inhibitors exploit these structural attributes to block kinase activity. For example:
-
Compound 1 (PDB: 2NRU) binds via hydrogen bonds with Met265 and π-π interactions with Tyr262, occupying the adenine-binding region of ATP while extending into the front pocket .
-
CA-4948 (emavusertib) and BAY1834845 (zabedosertib) exhibit high selectivity for IRAK4 over other kinases, with IC50 values in the nanomolar range .
Key IRAK4 Inhibitors and Degraders
Small-Molecule Kinase Inhibitors
Targeted Protein Degraders
KT-474 (a PROTAC-based degrader) abolishes both kinase and scaffolding functions of IRAK4, achieving >90% degradation in PBMCs and skin lesions . Its mechanism surpasses kinase inhibitors by eliminating IRAK4’s structural role in signaling complexes .
Preclinical and Clinical Findings
Inflammatory Diseases
-
BAY1834845 and BAY1830839 reduced systemic and local inflammation in models of psoriasis (IMQ-induced erythema) and sepsis (LPS-induced cytokines), matching prednisolone’s efficacy .
-
KT-474 demonstrated robust anti-inflammatory effects in hidradenitis suppurativa (HS) and atopic dermatitis (AD), with rapid IRAK4 degradation in PBMCs (93–96% reduction at doses ≥600 mg) .
Hematologic Malignancies
-
CA-4948 achieved a 40% complete remission rate and 57% objective response rate in relapsed/refractory AML and high-risk MDS .
-
Emavusertib inhibits FLT3 mutants in AML and synergizes with immunotherapy in pancreatic cancer models .
Solid Tumors
-
IRAK4 inhibition downregulates NF-κB in pancreatic ductal adenocarcinoma (PDAC), improving sensitivity to chemotherapy and checkpoint inhibitors .
-
CA-4948 crosses the blood-brain barrier, targeting primary CNS lymphoma and melanoma brain metastases .
Mechanistic Insights and Selectivity
IRAK4 inhibitors suppress TLR/IL-1R signaling by blocking kinase activity, while degraders like KT-474 disrupt signaling complexes entirely. Key advantages include:
-
High Selectivity: CA-4948 and zabedosertib show minimal off-target kinase binding .
-
Dual Targeting: KT-474 eliminates IRAK4’s scaffolding role, enhancing suppression of TLR7/8/9 and IL-1R pathways .
-
Synergy Potential: Combinations with chemotherapy or immunotherapy are under investigation for PDAC and colorectal cancer .
Therapeutic Applications and Future Directions
Challenges and Opportunities
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume